molecular formula C8H11N3O2 B1482227 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid CAS No. 2091118-69-1

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Cat. No. B1482227
M. Wt: 181.19 g/mol
InChI Key: QNGSVYGSAZPRSC-UHFFFAOYSA-N
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Description

The compound “2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” is a pale-yellow to yellow-brown solid . It has a molecular weight of 182.14 . Another related compound is "2-AMINO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE" .


Synthesis Analysis

In a study, Pyrazolo [1,5- a ]pyrazin-4 (5 H )-ones reacted regioselectively with N -iodosuccinimide in the presence of N -methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd (dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo- [1,5- a ]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The InChI code for “2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” is 1S/C6H6N4O3/c11-6-4-3-5 (10 (12)13)8-9 (4)2-1-7-6/h3H,1-2H2, (H,7,11) . For “2-AMINO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE”, the InChI code is 1S/C6H8N4O/c7-5-3-4-6 (11)8-1-2-10 (4)9-5/h3H,1-2H2, (H2,7,9) (H,8,11) .


Chemical Reactions Analysis

The key step in the synthesis of new fused ring systems derived from pyrazolo [1,5- а ]pyrazine involved a sequential structural modification of the pyrazolopyrazinone fragment, with the selective iodination of position 7 in pyrazolo [1,5- a ]pyrazinones .


Physical And Chemical Properties Analysis

The compound “2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” is a pale-yellow to yellow-brown solid . It has a molecular weight of 182.14 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound is used in the synthesis of diverse heterocyclic compounds, demonstrating its utility in creating bicyclic products with varying tautomeric forms in solution. This is significant for developing new pharmaceuticals and materials (Smyth et al., 2007).

Mechanistic Studies in Organic Chemistry

  • It plays a role in the study of reaction mechanisms in organic chemistry. For instance, its involvement in the reaction of hydrazinoquinolines with trifluoromethyl-β-diketones provided insights into the formation of pyrazoles and their dehydration processes (Singh et al., 1997).

Application in Luminescence and Sensory Devices

  • This compound has been used to develop fluorescent sensors for zinc ion detection, showcasing its potential in creating selective and sensitive detection systems for metal ions (Gong et al., 2011).

Development of Antimicrobial and Antioxidant Agents

  • It is integral to the synthesis of novel compounds with potential antimicrobial and antioxidant activities. This highlights its significance in the field of medicinal chemistry for the development of new therapeutic agents (Flefel et al., 2018).

X-Ray Powder Diffraction Data Acquisition

  • The compound is important in acquiring X-ray powder diffraction data for pyrazoline compounds. This application is crucial in identifying and characterizing new chemical entities, especially in the field of drug discovery (Delgado et al., 2019).

Safety And Hazards

The safety information for “2-NITRO-6,7-DIHYDROPYRAZOLO [1,5-A]PYRAZIN-4 (5H)-ONE” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The future directions for these types of compounds could involve further exploration of their potential in biomedical research. For instance, the structural modification of pyrazole or pyrazine rings could lead to the discovery of new pharmacologically important compounds .

properties

IUPAC Name

2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-10-3-4-11-7(5-10)1-2-9-11/h1-2H,3-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGSVYGSAZPRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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